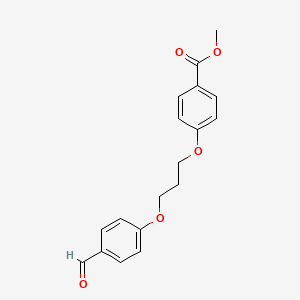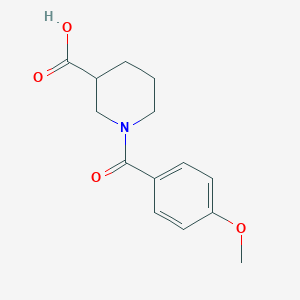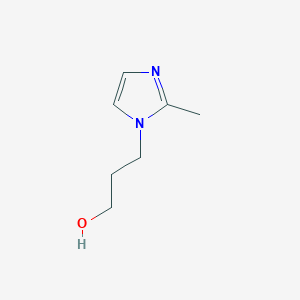![molecular formula C7H8ClNO4S2 B3022324 [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid CAS No. 749897-58-3](/img/structure/B3022324.png)
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid
Overview
Description
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid is a compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a methylamino and acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid typically involves the chlorination of thiophene followed by sulfonylation. The process begins with the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride to form 5-chlorothiophene-2-sulfonyl chloride . This intermediate can then be reacted with methylamine and acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding due to its sulfonyl group.
Industry: It can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The chlorine atom and thiophene ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid can be compared with other thiophene derivatives, such as:
5-Chlorothiophene-2-sulfonyl chloride: Used as an intermediate in organic synthesis.
5-Chlorothiophene-2-sulfonamide: Known for its use in the synthesis of non-benzofused bicyclo [4.2.1]nonanes.
2-Chlorothiophene: A simpler thiophene derivative used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLPTLDRUNKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)


![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)
